1,2,7,9-Tetrabromo-dibenzofuran
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Overview
Description
1,2,7,9-Tetrabromo-dibenzofuran is a polybrominated dibenzofuran, a class of organic compounds containing two or more bromine atoms attached to a dibenzofuran moiety. Dibenzofurans are heterocyclic compounds with a fused benzene and furan ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,7,9-Tetrabromo-dibenzofuran typically involves the bromination of dibenzofuran. This can be achieved through various methods, including:
Direct Bromination: Dibenzofuran is treated with bromine in the presence of a catalyst such as iron or aluminum bromide.
Electrophilic Aromatic Substitution: This method involves the use of bromine or bromine-containing reagents in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,7,9-Tetrabromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form dibenzofuran derivatives with different oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace bromine atoms with hydroxyl or alkoxy groups.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used to oxidize the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield hydroxylated or alkoxylated dibenzofurans, while oxidation can produce dibenzofuran quinones .
Scientific Research Applications
1,2,7,9-Tetrabromo-dibenzofuran has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2,7,9-Tetrabromo-dibenzofuran involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form strong interactions with these targets, leading to changes in their activity and function . The compound may also undergo metabolic transformations in the body, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,7,8-Tetrabromodibenzofuran: Similar in structure but with bromine atoms in different positions.
1,2,3,7-Tetrabromodibenzofuran: Another isomer with a different bromine substitution pattern.
Uniqueness
1,2,7,9-Tetrabromo-dibenzofuran is unique due to its specific bromine substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specific applications in research and industry .
Properties
CAS No. |
617707-70-7 |
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Molecular Formula |
C12H4Br4O |
Molecular Weight |
483.77 g/mol |
IUPAC Name |
1,2,7,9-tetrabromodibenzofuran |
InChI |
InChI=1S/C12H4Br4O/c13-5-3-7(15)10-9(4-5)17-8-2-1-6(14)12(16)11(8)10/h1-4H |
InChI Key |
CSGTYBFHYFXINJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1OC3=C2C(=CC(=C3)Br)Br)Br)Br |
Origin of Product |
United States |
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